M+4 Mass Shift Enables Unambiguous Quantification as an LC-MS/MS Internal Standard
Succinonitrile-d4 exhibits a nominal mass shift of M+4 relative to unlabeled succinonitrile, enabling complete chromatographic co-elution with distinct mass spectrometric detection channels for analyte and internal standard . This M+4 shift, derived from substitution of all four methylene hydrogens with deuterium, provides the minimum +3 Da separation generally required to avoid isotopic cross-talk in triple quadrupole MS quantification . Unlabeled succinonitrile cannot serve this function due to zero mass offset, while alternative partially deuterated isotopologues (e.g., d2-succinonitrile) produce only a +2 Da shift, increasing risk of isotopic overlap and quantification bias .
| Evidence Dimension | Mass shift for internal standard discrimination |
|---|---|
| Target Compound Data | M+4 (Δm/z = +4 Da) |
| Comparator Or Baseline | Unlabeled succinonitrile: M (Δm/z = 0 Da); Succinonitrile-d2: M+2 (Δm/z = +2 Da) |
| Quantified Difference | M+4 vs M (4 Da difference); M+4 vs M+2 (2 Da additional separation) |
| Conditions | LC-MS/MS isotope dilution quantification, triple quadrupole mass spectrometer |
Why This Matters
The +4 Da mass difference exceeds the minimum threshold for reliable isotopic internal standardization, reducing cross-talk and improving quantification accuracy compared to d2 analogs.
